![molecular formula C22H24ClN3O3 B11420864 2-(4-{[1-(Adamantan-1-YL)-5-chloro-6-oxo-1,6-dihydropyridazin-4-YL]amino}phenyl)acetic acid](/img/structure/B11420864.png)
2-(4-{[1-(Adamantan-1-YL)-5-chloro-6-oxo-1,6-dihydropyridazin-4-YL]amino}phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{[1-(Adamantan-1-YL)-5-chloro-6-oxo-1,6-dihydropyridazin-4-YL]amino}phenyl)acetic acid is a complex organic compound featuring an adamantane moiety, a pyridazinone ring, and a phenylacetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[1-(Adamantan-1-YL)-5-chloro-6-oxo-1,6-dihydropyridazin-4-YL]amino}phenyl)acetic acid typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety can be synthesized through the hydrogenation of dicyclopentadiene, followed by functionalization to introduce the desired substituents.
Synthesis of the Pyridazinone Ring: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives, with diketones or keto acids under acidic or basic conditions.
Coupling Reactions: The adamantane derivative and the pyridazinone ring are coupled using amide bond formation techniques, often employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of the Phenylacetic Acid Group: This final step involves the attachment of the phenylacetic acid moiety through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the pyridazinone ring, potentially converting the keto group to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), or halogenation using bromine (Br₂) or chlorine (Cl₂).
Major Products
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Reduced pyridazinone derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound’s structural features suggest potential applications in drug design, particularly as inhibitors or modulators of specific enzymes or receptors. Its adamantane moiety is known for enhancing the lipophilicity and membrane permeability of drug molecules.
Medicine
In medicine, derivatives of this compound could be explored for their antiviral, antibacterial, or anticancer properties. The presence of the adamantane group is particularly noteworthy, as it is a common feature in antiviral drugs like amantadine.
Industry
Industrially, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its rigid and stable structure.
Mechanism of Action
The mechanism of action of 2-(4-{[1-(Adamantan-1-YL)-5-chloro-6-oxo-1,6-dihydropyridazin-4-YL]amino}phenyl)acetic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantane moiety could enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug featuring an adamantane moiety.
Memantine: Used in the treatment of Alzheimer’s disease, also containing an adamantane structure.
Rimantadine: Another antiviral drug with a similar structure.
Uniqueness
Compared to these compounds, 2-(4-{[1-(Adamantan-1-YL)-5-chloro-6-oxo-1,6-dihydropyridazin-4-YL]amino}phenyl)acetic acid is unique due to the presence of the pyridazinone ring and the phenylacetic acid group. These additional functional groups could confer distinct biological activities and chemical reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H24ClN3O3 |
|---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
2-[4-[[1-(1-adamantyl)-5-chloro-6-oxopyridazin-4-yl]amino]phenyl]acetic acid |
InChI |
InChI=1S/C22H24ClN3O3/c23-20-18(25-17-3-1-13(2-4-17)8-19(27)28)12-24-26(21(20)29)22-9-14-5-15(10-22)7-16(6-14)11-22/h1-4,12,14-16,25H,5-11H2,(H,27,28) |
InChI Key |
OXKAFEZBEKUQSV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C(=O)C(=C(C=N4)NC5=CC=C(C=C5)CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2Z)-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate](/img/structure/B11420785.png)
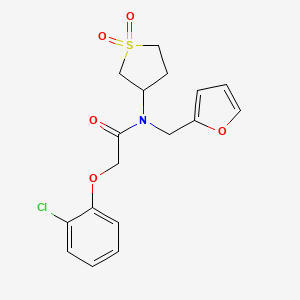
![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B11420790.png)
![2-{2-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11420791.png)
![2-(3-benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11420794.png)
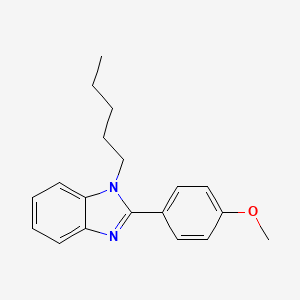

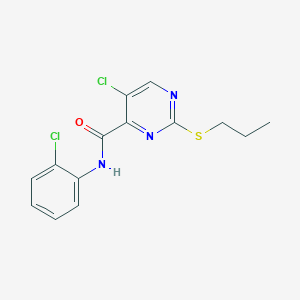
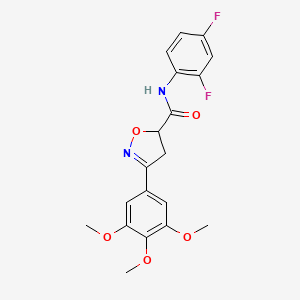
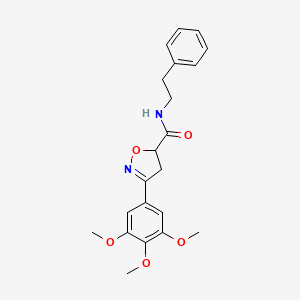
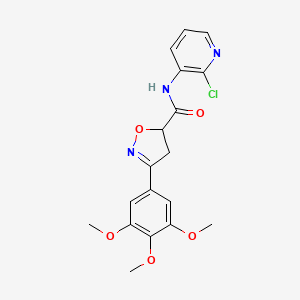
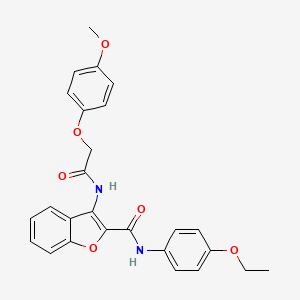
![1-[4-(2-methylphenoxy)butyl]-2-propyl-1H-benzimidazole](/img/structure/B11420849.png)
![1-(2-chlorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11420852.png)
